molecular formula C27H29N5O6S B019520 Bosentan-d4 CAS No. 1065472-77-6

Bosentan-d4

Numéro de catalogue: B019520
Numéro CAS: 1065472-77-6
Poids moléculaire: 555.6 g/mol
Clé InChI: GJPICJJJRGTNOD-RZOBCMOLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La préparation du Bosentan-d4 implique l'incorporation d'atomes de deutérium dans la molécule de Bosentan. Cela est généralement réalisé par des réactions d'échange de deutérium ou en utilisant des réactifs deutérés pendant le processus de synthèse. Les voies de synthèse et les conditions réactionnelles spécifiques peuvent varier, mais elles impliquent généralement l'utilisation de solvants et de catalyseurs deutérés pour faciliter l'incorporation d'atomes de deutérium .

Méthodes de production industrielle: La production industrielle du this compound suit des principes similaires à la synthèse en laboratoire, mais à une plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour garantir l'incorporation efficace des atomes de deutérium. Des techniques telles que l'extrusion à chaud et l'évaporation de solvants sont couramment utilisées pour produire du this compound en grandes quantités .

Analyse Des Réactions Chimiques

Types de réactions: Le Bosentan-d4 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour étudier la stabilité du composé, son métabolisme et ses interactions potentielles avec d'autres molécules .

Réactifs et conditions courants:

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Chimie: Le this compound est utilisé comme étalon interne en spectrométrie de masse pour étudier la pharmacocinétique et le métabolisme du Bosentan. Le marquage au deutérium permet une quantification et une analyse précises du composé dans les échantillons biologiques .

Biologie: En recherche biologique, le this compound est utilisé pour étudier le rôle des récepteurs de l'endothéline dans divers processus physiologiques et pathologiques. Il contribue à comprendre les mécanismes de maladies telles que l'hypertension pulmonaire et l'insuffisance cardiaque .

Médecine: Le this compound est utilisé dans les études cliniques pour évaluer l'efficacité et l'innocuité du Bosentan dans le traitement de l'hypertension artérielle pulmonaire. Il contribue également au développement de nouvelles stratégies thérapeutiques ciblant les récepteurs de l'endothéline .

Industrie: Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement et le contrôle qualité des médicaments à base de Bosentan. Il garantit la cohérence et la précision des formulations médicamenteuses .

Mécanisme d'action

Le this compound exerce ses effets en antagonisant de manière compétitive la liaison de l'endothéline-1 aux récepteurs de l'endothéline-A et de l'endothéline-B. L'endothéline-1 est une neurohormone qui provoque une vasoconstriction et favorise la prolifération cellulaire. En bloquant ces récepteurs, le this compound prévient les effets délétères de l'endothéline-1, conduisant à une vasodilatation et à une réduction de la pression artérielle .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Bosentan-d4 serves as a valuable tool in pharmacokinetic research due to its deuterated structure, which enhances detection and quantification in biological samples.

  • Isotopic Labeling : The presence of deuterium allows for improved mass spectrometry analysis, enabling researchers to differentiate between bosentan and its metabolites more effectively.
  • Metabolism Pathways : Studies using this compound can elucidate the metabolic pathways involving bosentan, particularly through cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for understanding drug interactions and individual variability in drug response.

Therapeutic Efficacy Evaluations

Bosentan is widely recognized for its efficacy in treating PAH. The application of this compound in clinical trials can enhance the understanding of its therapeutic effects.

  • Clinical Trials : Research has demonstrated that bosentan significantly reduces pulmonary vascular resistance (PVR) and improves exercise capacity in patients with chronic thromboembolic pulmonary hypertension (CTEPH) . The use of this compound in these trials can help track the drug's pharmacodynamics more precisely.
  • Long-term Outcomes : In studies involving patients with PAH secondary to connective tissue disease (CTD), bosentan treatment showed promising long-term survival rates, suggesting that this compound could be instrumental in assessing sustained therapeutic benefits over time .

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of bosentan and its isotopically labeled counterpart.

  • Case Study 1 : In a randomized controlled trial involving 157 patients with CTEPH, bosentan treatment led to a statistically significant reduction in PVR by 24.1% compared to placebo . Utilizing this compound could provide insights into individual patient responses based on metabolic profiling.
  • Case Study 2 : A cohort study indicated that patients treated with bosentan showed stabilization in exercise capacity over time, contrasting with those on placebo who experienced deterioration . Applying this compound could help identify biomarkers associated with positive treatment responses.

Research and Development

This compound is primarily available for research purposes, allowing scientists to explore new therapeutic avenues.

  • Drug Development : The unique properties of this compound facilitate the development of novel formulations or combination therapies aimed at enhancing efficacy or reducing side effects.
  • Mechanistic Studies : Researchers can utilize this compound to investigate the underlying mechanisms of endothelin receptor antagonism and its impact on vascular remodeling associated with PAH.

Safety and Tolerability

Understanding the safety profile of bosentan through the lens of its deuterated form is crucial for patient management.

  • Adverse Effects Monitoring : Bosentan has been associated with mild to moderate side effects such as headaches and potential liver function alterations . Using this compound can help quantify these effects more accurately during clinical assessments.

Mécanisme D'action

Bosentan-d4 exerts its effects by competitively antagonizing the binding of endothelin-1 to endothelin-A and endothelin-B receptors. Endothelin-1 is a neurohormone that causes vasoconstriction and promotes cell proliferation. By blocking these receptors, this compound prevents the deleterious effects of endothelin-1, leading to vasodilation and reduced blood pressure .

Comparaison Avec Des Composés Similaires

Composés similaires:

Unicité du Bosentan-d4: L'unicité du this compound réside dans son marquage au deutérium, qui améliore sa stabilité et permet des études analytiques précises. Cela en fait un outil précieux dans la recherche pharmacocinétique et métabolique, fournissant des informations qui ne sont pas possibles avec des composés non marqués .

Activité Biologique

Bosentan-d4 is a deuterated form of bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.

Overview of Bosentan

Bosentan is known for its ability to block endothelin receptors, specifically ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor involved in the pathophysiology of PAH. By antagonizing these receptors, bosentan helps to relax blood vessels and improve blood flow.

Pharmacokinetics

Absorption and Distribution:

  • Bioavailability: Approximately 50% when taken orally.
  • Volume of Distribution: About 18 L.
  • Protein Binding: Over 98%, mainly to albumin.

Metabolism:
Bosentan is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into active metabolites, which contribute to its overall pharmacological effect.

Elimination:

  • Half-life: Approximately 5 hours.
  • Clearance Rate: About 4 L/h in patients with PAH.

Bosentan acts as a competitive antagonist at both ETA and ETB receptors. It exhibits a higher affinity for the ETA receptor, which is primarily responsible for vasoconstriction. The blockade of these receptors leads to:

  • Decreased pulmonary arterial pressure.
  • Improved exercise capacity and functional class in PAH patients.

Clinical Efficacy

Bosentan has been extensively studied for its efficacy in improving symptoms and hemodynamics in PAH patients. A meta-analysis of randomized controlled trials highlighted several key outcomes:

Outcome Measure Bosentan Group Placebo Group P-value
Mean Pulmonary Arterial Pressure-6.026 mmHgBaselinep=1.8×106p=1.8\times 10^{-6}
6-Minute Walk Distance (6-MWD)+46.19 mBaselinep=2.9×105p=2.9\times 10^{-5}
Clinical Worsening (Odds Ratio)0.252Baselinep=4.6×107p=4.6\times 10^{-7}
Functional Class ImprovementOR = 1.650Baselinep=0.031p=0.031

These findings indicate that bosentan significantly improves exercise capacity, reduces clinical worsening, and enhances functional status compared to placebo .

Long-Term Effects

A long-term study over five years demonstrated sustained benefits from bosentan therapy:

  • Survival Rate: 95% after five years.
  • Treatment Success Rates: Declined from 95% at one year to 41% at five years, indicating diminishing but persistent efficacy over time .

Safety Profile

While bosentan is generally well tolerated, some adverse effects have been noted:

  • Increased liver function test abnormalities compared to placebo.
  • No significant difference in overall mortality rates between bosentan and placebo groups.

The incidence of serious adverse events was similar across both groups, suggesting that bosentan is a safe option for managing PAH .

Case Studies

Several case studies have documented the positive impact of bosentan on patients with PAH:

  • Case Study A: A patient with severe PAH showed marked improvement in functional class from WHO Class IV to Class II after six months on bosentan therapy.
  • Case Study B: Long-term follow-up indicated stable hemodynamics and quality of life improvements over three years without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bosentan-d4, and how can its purity and isotopic enrichment be rigorously validated?

  • Methodological Answer: Synthesis typically involves deuterium incorporation via catalytic exchange or custom precursors. Characterization requires ¹H/²H NMR for isotopic purity, LC-MS/MS for chemical purity, and elemental analysis for stoichiometric validation. Ensure experimental details (e.g., solvent systems, reaction times) are fully documented to enable reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation parameters are critical?

  • Methodological Answer: Use reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) for sensitivity. Validate parameters per FDA guidelines: linearity (R² >0.99), precision (CV <15%), recovery (>80%), and matrix effects (ion suppression/enhancement <20%). Include internal standards (e.g., Bosentan-d8) to correct for variability .

Q. How should in vitro stability studies for this compound be designed to assess degradation under physiological conditions?

  • Methodological Answer: Conduct forced degradation studies at varying pH (1–9), temperatures (4–40°C), and light exposure. Monitor deuterium retention via HRMS and quantify degradation products using peak area normalization . Statistical analysis (e.g., ANOVA) identifies significant instability thresholds .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for this compound across species be systematically analyzed to identify confounding variables?

  • Methodological Answer: Apply mixed-effects modeling to account for interspecies variability in metabolism. Cross-validate using in vitro-in vivo extrapolation (IVIVE) with hepatocyte assays. Review literature for species-specific CYP3A4/5 activity and plasma protein binding differences .

Q. What experimental strategies isolate isotopic effects of deuterium in this compound on pharmacological activity and metabolic stability?

  • Methodological Answer: Compare this compound with non-deuterated Bosentan in time-resolved receptor binding assays (e.g., endothelin receptor) and microsomal stability tests . Use deuterium fractionation analysis to quantify kinetic isotope effects (KIE) on metabolic pathways .

Q. Which statistical approaches are recommended for resolving overlapping metabolite signals in this compound mass spectrometry datasets?

  • Methodological Answer: Employ high-resolution mass spectrometry (HRMS) coupled with multivariate analysis (e.g., PCA or PLS-DA) to deconvolute signals. Validate putative metabolites using MS/MS fragmentation libraries and isotopic pattern matching .

Q. How can reproducibility challenges in this compound bioanalytical methods be mitigated across laboratories?

  • Methodological Answer: Standardize protocols using reference materials (e.g., NIST-traceable standards) and inter-laboratory round-robin testing. Publish raw datasets and metadata in FAIR-compliant repositories to enhance transparency .

Q. What ethical frameworks govern the use of this compound in animal models of pulmonary arterial hypertension (PAH)?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes via power analysis, minimize suffering through humane endpoints, and obtain ethics committee approval. Document compliance with institutional animal care protocols .

Q. How should stability data for this compound under varying storage conditions be statistically interpreted to establish shelf-life limits?

  • Methodological Answer: Use accelerated stability testing (ICH Q1A) with Arrhenius equation modeling. Apply Weibull distribution analysis to predict degradation rates and set 95% confidence intervals for shelf-life .

Q. What multi-parametric models integrate physicochemical, PK, and safety data to optimize this compound dosing regimens in translational research?

  • Methodological Answer: Develop PBPK/PD models (physiologically based pharmacokinetic/pharmacodynamic) incorporating deuterium-specific parameters (e.g., volume of distribution, clearance). Validate against clinical PK data using Bayesian hierarchical models .

Propriétés

IUPAC Name

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPICJJJRGTNOD-RZOBCMOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649157
Record name 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065472-77-6
Record name 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and calcium hydroxide (14.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (100 ml) were added to the vessel. The reaction mass was heated at a temperature of 100° C. for 5 hours or until the reaction was complete. The resulting suspension was cooled to 25° C., filtered and isolated as the calcium salt of bosentan.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (1.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (150 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further 1.5 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, toluene was removed by distillation and water (150 ml) was added. The pH of the reaction mass was adjusted to a value ranging from 1 to 2 with a mixture of 1:1 HCl:water and extracted in dichloromethane. The organic layer was collected and washed with water (150 ml) and the solvent was distilled off to obtain a residue. To the residue a mixture of ethanol and water (1:1) was added and stirred. The resulting suspension was heated to reflux to obtain a clear solution. The clear solution was further cooled to 25° C. to isolate bosentan.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (0.75 gms) were charged to a reaction vessel. Ethylene glycol (15 ml) and toluene (75 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further, 0.75 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, the solid was filtered and isolated as barium salt of bosentan. It was further purified by crystallizing with a mixture of methanol and isopropyl acetate.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Methanol (200 mL) and dichloromethane (200 ml) were added to the bosentan potassium as obtained in Step 2. The mixture was heated to 50° C. to 55° C. The mixture was stirred for 20 minutes at the same temperature and dichloromethane (˜150 mL) was recovered at atmospheric pressure at 40° C. to 55° C. Ethyl acetate (800 mL) was added to the residue at 50° C. to 55° C. The reaction mixture was cooled to 20° C. to 25° C., stirred for 3 hours, filtered and washed with a mixture of methanol (20 mL) and ethyl acetate (80 mL). The solid obtained was dried under vacuum at 55° C. to 60° C. until the loss on drying was not more than 2.0% w/w to obtain the title compound.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
bosentan potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.